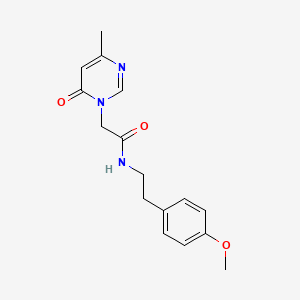

N-(4-methoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

N-(4-methoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a 4-methyl-6-oxopyrimidin-1(6H)-yl moiety linked to an N-(4-methoxyphenethyl) group. The methoxy and methyl substituents on the aromatic and pyrimidinone rings, respectively, influence its electronic properties, solubility, and binding interactions .

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-12-9-16(21)19(11-18-12)10-15(20)17-8-7-13-3-5-14(22-2)6-4-13/h3-6,9,11H,7-8,10H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSDOBRDZFROOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)NCCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, with the CAS number 1211769-16-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 301.34 g/mol. The compound features a pyrimidine ring, which is known for its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H19N3O3 |

| Molecular Weight | 301.34 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

- Formation of the Pyrimidine Core : This step involves creating the 4-methyl-6-oxopyrimidine structure.

- Substitution Reactions : Introducing the methoxyphenethyl group through nucleophilic substitution.

- Acylation : Finalizing the structure by acylating the pyrimidine derivative with an acetamide group.

Optimizing reaction conditions such as temperature and reagent concentrations is crucial for maximizing yield and purity.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in critical pathways. The exact mechanism of action remains under investigation but may involve:

- Enzyme Inhibition : Potential inhibition of specific enzymes that play roles in metabolic pathways.

- Receptor Modulation : Interaction with receptors that could lead to therapeutic effects.

Pharmacological Studies

Several studies have explored the pharmacological implications of this compound:

- Antitumor Activity : Similar pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation, suggesting potential antitumor properties for this compound.

- Antimicrobial Effects : Some derivatives exhibit antimicrobial activity, indicating that this compound may also have applications in treating infections.

Case Studies

Recent research has highlighted the biological activity of pyrimidine derivatives:

-

Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structures inhibited tumor growth in vitro and in vivo models, suggesting a pathway for future therapeutic development.

"Pyrimidine derivatives exhibit significant anticancer properties by targeting specific cellular pathways" .

- Antimicrobial Activity Research : Another study found that certain pyrimidine derivatives displayed effective antimicrobial properties against Gram-positive and Gram-negative bacteria, supporting the exploration of this compound in infectious disease contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Heterocyclic Core: The pyrimidinone core (as in the target compound and 5.12/5.15) is structurally distinct from pyridazinone derivatives (e.g., and ). Pyrimidinones exhibit enhanced aromatic stability due to their six-membered ring with two nitrogen atoms, whereas pyridazinones (five-membered ring with two adjacent nitrogens) may display different electronic and steric profiles .

- Chlorine substituents (e.g., in ’s compound) increase electronegativity, which may improve binding to polar enzyme active sites but reduce metabolic stability .

Physicochemical and Spectroscopic Properties

- Melting Points: Bulky substituents (e.g., 4-phenoxyphenyl in 5.15) correlate with higher melting points (224–226°C) compared to smaller groups like benzyl (196–198°C in 5.12), likely due to increased crystalline packing efficiency .

- NMR Data: The target compound’s ¹H NMR would feature a singlet for the pyrimidinone C5-H proton (~6.0 ppm, similar to 5.12/5.15) and resonances for the methoxyphenethyl group (δ ~3.7 ppm for OCH3 and ~4.1 ppm for CH2NH) . Chlorinated analogs (e.g., ) show downfield shifts for aromatic protons due to electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.